Licofelone metabolite M2
Description
Structure
3D Structure
Properties
CAS No. |
1033702-60-1 |
|---|---|
Molecular Formula |
C23H22ClNO3 |
Molecular Weight |
395.9 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-6-(hydroxymethyl)-6-methyl-1-phenyl-5,7-dihydropyrrolizin-3-yl]acetic acid |
InChI |
InChI=1S/C23H22ClNO3/c1-23(14-26)12-19-22(15-5-3-2-4-6-15)21(16-7-9-17(24)10-8-16)18(11-20(27)28)25(19)13-23/h2-10,26H,11-14H2,1H3,(H,27,28) |
InChI Key |
YXBCQPMGSNLKKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(=C(N2C1)CC(=O)O)C3=CC=C(C=C3)Cl)C4=CC=CC=C4)CO |
Origin of Product |
United States |
Mechanistic Elucidation of Licofelone Metabolite M2 Formation
Sequential Biotransformation Precursors of M2
The formation of M2 is not a direct metabolic conversion of the parent drug, Licofelone (B1675295). Instead, it involves a multi-step process initiated by conjugation, a departure from the typical metabolic sequence where oxidation precedes conjugation.
Formation of Licofelone Acyl Glucuronide (M1) as an Intermediate
The first and crucial step in the metabolic journey towards M2 is the formation of an acyl glucuronide conjugate of the parent compound, Licofelone. This intermediate is designated as Licofelone Acyl Glucuronide, or M1. jyoungpharm.org
Acyl glucuronides are formed from drugs that contain a carboxylic acid group, a structural feature of Licofelone. clinpgx.orgmdpi.com This conjugation reaction typically increases the water solubility of the compound, facilitating its excretion. clinpgx.org However, in the case of Licofelone, the M1 glucuronide serves as a substrate for a subsequent, pivotal oxidation reaction.
Role of UDP-Glucuronosyltransferase (UGT) Isoforms in M1 Biogenesis
The biogenesis of M1 is catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.govmdpi.com These enzymes are primarily located in the endoplasmic reticulum of various tissues, most notably the liver, and are responsible for catalyzing the covalent linkage of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. nih.govnih.govnih.gov This process, known as glucuronidation, is a major pathway in the metabolism of a vast array of drugs and endogenous compounds. mdpi.comnih.gov
While the specific UGT isoforms responsible for the glucuronidation of Licofelone to form M1 have not been definitively identified in the available literature, the reaction is consistent with the known functions of the UGT1A and UGT2B subfamilies, which play key roles in the metabolism of drugs containing suitable acceptor groups like the carboxylic acid moiety in Licofelone. nih.govmdpi.com
Table 1: Key Enzymes in Drug Metabolism
| Enzyme Superfamily | Function | Cellular Location | Key Role in M2 Formation |
|---|---|---|---|
| UDP-Glucuronosyltransferases (UGTs) | Catalyze glucuronidation (conjugation) reactions | Endoplasmic Reticulum | Formation of M1 intermediate |
| Cytochrome P450 (CYPs) | Catalyze oxidation (hydroxylation) reactions | Endoplasmic Reticulum | Conversion of M1 to M3/M2 |
Critical Hydroxylation Step in M2 Biogenesis
The conversion of the M1 intermediate to M2 hinges on an unusual metabolic step: the hydroxylation of a glucuronide conjugate. This reaction is the rate-limiting and pivotal event in the entire biosynthetic pathway.
Hydroxylation of Glucuronide M1 as the Pivotal Step in M2 Production
In vitro metabolism studies have conclusively demonstrated that in humans, the pivotal step in the biosynthesis of M2 is the hydroxylation of the Licofelone Acyl Glucuronide (M1). jyoungpharm.org This finding is significant because Phase I (oxidation) reactions typically precede Phase II (conjugation) reactions. The metabolic pathway of Licofelone in humans represents a unique example where this sequence is inverted, with glucuronidation occurring first, followed by hydroxylation of the resulting conjugate. jyoungpharm.org This distinct metabolic route in humans is not observed in standard animal species used in preclinical studies, where systemic concentrations of M2 are negligible even after chronic dosing. jyoungpharm.org
Enzymatic Catalysis of M2 Pathway: Cytochrome P450 (CYP)-Dependent Hydroxylation of Glucuronides
The enzymatic machinery responsible for this critical hydroxylation step belongs to the Cytochrome P450 (CYP) superfamily of enzymes. jyoungpharm.orgdrugbank.com CYPs are a diverse group of heme-containing monooxygenases that play a central role in the oxidative metabolism of a wide variety of xenobiotics, including drugs, as well as endogenous compounds. drugbank.com They are the primary enzymes responsible for catalyzing the hydroxylation of C-H bonds, a chemically challenging transformation.
While CYP-dependent hydroxylation of parent drug molecules is a cornerstone of drug metabolism, the hydroxylation of a glucuronide conjugate is a far less common phenomenon. jyoungpharm.org The formation of M2 from M1 is a notable example of this type of CYP-mediated oxidation of a glucuronide. jyoungpharm.org
Specific Cytochrome P450 (CYP) Isoform Involvement in Hydroxy-Glucuronide (M3) Formation from M1 (e.g., CYP2C8)
Further investigation into the specific CYP isoform catalyzing this reaction points towards the involvement of CYP2C8. The direct product of the hydroxylation of the M1 glucuronide is a hydroxy-glucuronide, which has been identified as metabolite M3. Subsequent cleavage of the glucuronic acid moiety from M3 is presumed to yield the final M2 metabolite.
While direct studies confirming CYP2C8's role in Licofelone M1 hydroxylation are not extensively detailed, strong evidence comes from mechanistic parallels. CYP2C8 has been shown to catalyze the oxidation of other glucuronide derivatives, such as the conversion of estradiol-17β-glucuronide to 2-hydroxyestradiol-17β-glucuronide. jyoungpharm.org This demonstrates the capability of the CYP2C8 isoform to utilize glucuronides as substrates for hydroxylation. Given that CYP2C8 is a major drug-metabolizing enzyme in the human liver, its involvement in the unusual metabolic pathway of Licofelone is highly plausible. The interplay between glucuronide metabolites and CYP2C8 is an area of growing interest, as several glucuronides have been identified as substrates or inhibitors of this enzyme.
Table 2: Metabolites of Licofelone
| Metabolite | Full Name | Description |
|---|---|---|
| M1 | Licofelone Acyl Glucuronide | An intermediate conjugate formed by UGT enzymes. jyoungpharm.org |
| M2 | Hydroxy-Licofelone | The major human metabolite, formed after hydroxylation of M1. jyoungpharm.org |
| M3 | Licofelone metabolite M3 | A hydroxy-glucuronide intermediate formed by CYP-mediated hydroxylation of M1. |
| M4 | Hydroxy metabolite of licofelone | A further hydroxy metabolite identified in microsomal experiments. jyoungpharm.org |
Distinctive Characteristics of the M2 Metabolic Pathway
The metabolic cascade leading to the formation of licofelone metabolite M2 is characterized by a particularly rare and mechanistically interesting event in xenobiotic biotransformation.
The formation of this compound through the cytochrome P-450-dependent hydroxylation of its precursor glucuronide, M1, represents a distinct and uncommon occurrence in the field of drug metabolism. rroij.com While the scientific literature contains descriptions of CYP-mediated hydroxylation of glucuronides, the generation of M2 is cited as one of only a limited number of documented instances. rroij.com
Typically, the metabolic pathway for many drugs involves an initial Phase I reaction, often an oxidation step carried out by CYP enzymes to introduce or unmask a functional group. This is followed by a Phase II conjugation reaction, such as glucuronidation, which attaches a polar molecule to the drug or its metabolite, thereby increasing its water solubility and facilitating its excretion from the body.
The biotransformation of licofelone in humans inverts this conventional sequence. The parent drug first undergoes glucuronidation to form the M1 metabolite. This glucuronide conjugate then re-enters the metabolic machinery to be hydroxylated by a CYP enzyme, yielding the M2 metabolite. This sequence is considered atypical because glucuronide conjugates are generally hydrophilic and readily excreted, and are not typically substrates for further oxidative metabolism by CYP enzymes. The metabolic pathway of licofelone to M2 thus provides a significant example of this unusual but important biotransformation process.
Detailed Research Findings:
| Compound/Metabolite | Description | Role in M2 Formation |
| Licofelone | Parent drug, a dual inhibitor of COX and 5-LOX. | Initial substrate for metabolism. |
| Metabolite M1 | ML3000-1-O-acyl glucuronide. | A direct precursor to M2, formed by the glucuronidation of licofelone. |
| Metabolite M2 | Hydroxy-ML3000. | The final major metabolite, formed by the CYP-dependent hydroxylation of M1. |
In Vitro Methodologies for Investigating Licofelone Metabolite M2 Biotransformation
Application of Human Biological Matrices in Metabolism Studies
To accurately model human drug metabolism, researchers rely on various biological preparations derived from human tissues, primarily the liver, which is the principal site of drug biotransformation. frontiersin.orgnih.govnih.gov These matrices contain the key enzymes responsible for both Phase I (functionalization) and Phase II (conjugation) reactions.
Table 1: Representative Data from a Licofelone (B1675295) Hepatocyte Stability Assay This table illustrates the typical disappearance of a parent drug over time when incubated with human hepatocytes, allowing for the calculation of metabolic stability parameters.
Human liver microsomes (HLM) are subcellular fractions isolated from the endoplasmic reticulum of hepatocytes. dls.com They are a rich source of key drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily (Phase I) and UDP-glucuronosyltransferases (UGTs) (Phase II). nih.govdls.com HLM assays are widely used in drug discovery for high-throughput screening of metabolic stability. youtube.com To study the formation of Licofelone metabolites, the compound is incubated with HLMs in the presence of specific cofactors that initiate the enzymatic reactions. For Phase I oxidation via CYPs, NADPH is required. youtube.com For Phase II glucuronidation via UGTs, Uridine 5'-diphospho-glucuronic acid (UDPGA) must be added. xenotech.com By comparing the rate of metabolism in hepatocytes versus microsomes, researchers can infer the contribution of non-microsomal pathways. nih.govnih.gov
Table 2: Comparison of Intrinsic Clearance (CLint) in Human Hepatocytes vs. Liver Microsomes This table demonstrates how comparing clearance values between the two systems can provide insights into the primary metabolic pathways (e.g., CYP-mediated vs. other pathways).
Advanced Analytical Techniques for Metabolite Profiling
Identifying and quantifying metabolites within complex biological matrices requires sophisticated and highly sensitive analytical methods. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a fundamental tool in these investigations, enabling the separation, detection, and structural characterization of drug metabolites. bg.ac.rs
Understanding the interplay between Phase I and Phase II metabolism is crucial. Modern analytical approaches allow for the simultaneous monitoring of multiple metabolic steps in a single experiment. Using techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), researchers can develop methods to track the concentration of the parent drug (Licofelone), the appearance of a Phase I hydroxylated metabolite, and the subsequent formation of a Phase II glucuronide conjugate (e.g., M2-glucuronide) over time. This kinetic profiling, conducted in a system like human hepatocytes, provides a dynamic view of the metabolic cascade, showing how the substrate for a Phase II reaction is generated by a preceding Phase I reaction.
Table 3: Simulated Time-Course Data for Sequential Metabolism This table illustrates how LC-MS/MS can be used to monitor the concentrations of a parent drug and its sequential metabolites, reflecting dual hydroxylation and glucuronidation activity.
To identify the specific enzymes responsible for a particular metabolic transformation, a technique known as reaction phenotyping is employed. This involves using recombinant human enzymes, which are individual CYP or UGT isoforms expressed in cellular systems (e.g., insect cells). nih.gov By incubating a substrate, such as Licofelone or its metabolite M2, with a panel of individual enzymes (e.g., CYP3A4, CYP2C9, UGT1A1, UGT1A9, UGT2B7), it is possible to pinpoint exactly which isoform(s) catalyze a specific hydroxylation or glucuronidation step. xenotech.comnih.gov This information is vital for predicting potential drug-drug interactions, where co-administered drugs might inhibit or induce a specific enzyme, thereby altering the metabolite profile and exposure. openanesthesia.orgresearchgate.net
Table 4: Reaction Phenotyping of M2 Glucuronidation using Recombinant UGT Isoforms This hypothetical data shows how incubating a metabolite with a panel of specific enzymes can identify the primary isoform responsible for its conjugation.
Comparative Preclinical Metabolic Disposition of Licofelone Metabolite M2
Interspecies Variations in M2 Metabolic Fate
A significant finding in the preclinical metabolism of licofelone (B1675295) is the pronounced interspecies variation in the systemic exposure to its metabolite, M2. In humans, the metabolic disposition of licofelone is unique compared to standard preclinical animal models. Following repeated administration in humans, the systemic exposure to M2 increases to approximately 20% relative to the parent drug, licofelone. This indicates that M2 is a major metabolite in humans under steady-state conditions.
In stark contrast, the systemic concentrations of M2 in conventional animal species, including mice, rats, dogs, and monkeys, are reported to be negligible, even after chronic dosing nih.gov. This fundamental difference underscores a divergence in the metabolic pathways of licofelone between humans and these animal models. The formation of M2 in humans is understood to be a pivotal step, occurring through the hydroxylation of the licofelone acyl glucuronide (M1). This pathway appears to be less prominent or proceeds at a significantly lower rate in the preclinical species studied.
Table 1: Interspecies Comparison of Systemic M2 Exposure
| Species | Systemic Exposure of M2 Relative to Parent Drug (Steady-State) |
|---|---|
| Human | ~20% |
| Mouse | Negligible |
| Rat | Negligible |
| Dog | Negligible |
| Monkey | Negligible |
Analysis of Metabolite Profiles Across Conventional Animal Models (e.g., mouse, rat, dog, monkey)
The metabolite profiles of licofelone in conventional animal models consistently demonstrate that M2 is not a significant circulating metabolite. In these species, the primary metabolic routes appear to favor pathways other than the formation of M2. While licofelone undergoes metabolism in mice, rats, dogs, and monkeys, the resulting systemic concentrations of the M2 metabolite remain minimal.
This observation suggests that the enzymatic machinery responsible for the specific hydroxylation of the M1 glucuronide to form M2 is either less active or absent in these animal models compared to humans. Consequently, the extrapolation of metabolic data from these animals to predict the human pharmacokinetic profile of licofelone, especially concerning its metabolites, must be approached with caution. The negligible presence of M2 in the plasma of these animals indicates that they are not suitable models for studying the potential effects or further metabolism of this major human metabolite.
Table 2: Qualitative Metabolite Profile of Licofelone in Preclinical Models vs. Humans
| Species | Major Circulating Metabolites | Minor/Negligible Circulating Metabolites |
|---|---|---|
| Human | Licofelone, M2 | M1 (trace) |
| Mouse | Licofelone | M2 |
| Rat | Licofelone | M2 |
| Dog | Licofelone | M2 |
| Monkey | Licofelone | M2 |
Differential Formation of Hydroxy-Glucuronides (e.g., M3) in Non-Human Primate Liver Microsomes
Information regarding the differential formation of other hydroxy-glucuronides, such as a potential M3 metabolite, specifically in non-human primate liver microsomes, is not extensively detailed in the available scientific literature. In vitro studies using liver microsomes are crucial for elucidating specific metabolic pathways, such as glucuronidation, and for identifying the enzymes involved. While it is known that monkeys are used in the preclinical evaluation of licofelone, specific data on the formation rates and profiles of various hydroxy-glucuronide metabolites in their liver microsomes are not publicly available.
Further research focusing on the in vitro metabolism of licofelone in non-human primate liver microsomes would be necessary to thoroughly characterize the formation of different hydroxy-glucuronide metabolites and to understand how this compares to human metabolism. Such studies would provide valuable insights into the specific UDP-glucuronosyltransferase (UGT) enzymes responsible for licofelone's metabolism in primates and help to further explain the observed interspecies differences.
Academic and Theoretical Implications of Licofelone Metabolite M2 Research
Contributions to Pharmacometabolomics and Drug Metabolism Sciences
Pharmacometabolomics seeks to predict drug effects and disposition based on an individual's metabolic profile. The study of licofelone's biotransformation, particularly the pathway leading to metabolite M2, has made notable contributions to this field by highlighting complex and non-traditional metabolic routes.
The biotransformation of licofelone (B1675295) in humans is a prime example of a complex metabolic cascade that involves sequential actions of different enzyme classes, deviating from the typical linear progression of Phase I followed by Phase II metabolism. After oral administration, licofelone is first metabolized into ML3000-1-O-acyl glucuronide, a metabolite designated as M1. This initial step is a canonical Phase II conjugation reaction.
Uniquely, this glucuronide (M1) does not serve as a terminal product for excretion. Instead, it becomes the substrate for a subsequent Phase I reaction—hydroxylation—to form the hydroxy-metabolite, M2. This sequence, where a Phase II metabolite is further processed by a Phase I enzyme (specifically, a Cytochrome P-450 dependent hydroxylation), represents a pivotal and relatively uncommon pathway in drug metabolism. This finding underscores the necessity of looking beyond simple metabolic sequences to understand a drug's complete disposition. While the cytochrome P-450 (CYP)-dependent hydroxylation of glucuronides has been documented, the formation of M2 is a distinct example where this pathway leads to a major systemic metabolite in humans.
Table 1: Sequential Enzyme Action in the Formation of Licofelone Metabolite M2
| Step | Parent Compound/Substrate | Metabolic Reaction | Key Enzyme Class (Proposed) | Resulting Metabolite |
| 1 | Licofelone | Glucuronidation (Phase II) | UDP-glucuronosyltransferases (UGTs) | Licofelone metabolite M1 |
| 2 | Licofelone metabolite M1 | Hydroxylation (Phase I) | Cytochrome P-450 (CYP) | This compound |
The metabolic pathway of licofelone critically demonstrates that glucuronide conjugates are not merely inert, water-soluble products destined for elimination. The role of M1 as a direct precursor to M2 highlights the functional significance of glucuronides as intermediate substrates in biotransformation pathways. This challenges the traditional view of glucuronidation as a terminal detoxification step.
Future Research Trajectories for this compound
While the discovery of M2's unique formation pathway has been illuminating, it has also opened several new questions, defining clear trajectories for future scientific inquiry.
A primary area for future research is the precise identification of the enzymes responsible for the conversion of the M1 glucuronide to the M2 hydroxy-metabolite. Although the reaction is understood to be a hydroxylation likely mediated by the Cytochrome P-450 superfamily, the specific CYP isozyme(s) involved have not been fully characterized.
Future studies could employ a panel of recombinant human CYP enzymes to screen for the catalytic activity responsible for M1 hydroxylation. Such investigations would clarify the genetic and enzymatic basis for this metabolic step, potentially explaining inter-individual variability in M2 formation. Identifying the specific enzymes would also allow for the prediction of potential drug-drug interactions, where co-administered drugs could inhibit or induce the enzymes responsible for M2 production, thereby altering the metabolic profile and disposition of licofelone.
Research has identified another hydroxy metabolite, M4, in in-vitro microsomal experiments, though it was not found in significant concentrations in human plasma at therapeutic doses. The existence of M4 suggests that the full metabolic profile of licofelone may be more complex than currently understood and that other minor or transient metabolites may exist.
Future research should leverage methodological advancements in analytical chemistry to achieve a more comprehensive characterization of licofelone's metabolome. The application of high-resolution mass spectrometry (LC/MS) and advanced metabolomics-based data analysis approaches could facilitate the detection and identification of trace-level metabolites beyond the established M1, M2, and M4 structures. These techniques offer the sensitivity and resolution needed to build a more complete picture of licofelone's biotransformation, potentially uncovering novel metabolic pathways and providing a deeper understanding of its disposition in humans.
Table 2: Identified Metabolites of Licofelone in Human Studies
| Metabolite ID | Chemical Name / Description | Role in Metabolic Pathway | Systemic Exposure Notes |
| M1 | ML3000-1-O-acyl glucuronide | Initial Phase II metabolite of Licofelone | Remains a trace metabolite in plasma |
| M2 | Hydroxy-ML3000 | Major metabolite formed via hydroxylation of M1 | Exposure increases to ~20% of parent drug at steady-state |
| M4 | A further hydroxy metabolite | Identified in vitro in microsomal experiments | Not detected at relevant concentrations in human plasma with therapeutic doses |
Q & A
Q. What are the primary pharmacological mechanisms of Licofelone metabolite M2 in preclinical models?
this compound (a derivative of Licofelone) acts as a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), with IC50 values of 0.21 μM and 0.18 μM, respectively. This dual inhibition reduces pro-inflammatory prostaglandins and leukotrienes, critical in tumorigenesis and inflammatory pathways. Experimental validation in murine models demonstrated its efficacy in suppressing colorectal adenoma formation (100% inhibition at 300 ppm) without significant toxicity . For methodological replication, use in vitro enzymatic assays (e.g., COX/LOX activity kits) and in vivo models like Apc-mutant mice for intestinal tumorigenesis studies.
Q. How can researchers analytically identify and quantify this compound in biological matrices?
Targeted metabolomics workflows combining liquid chromatography-mass spectrometry (LC-MS) with stringent quality control (QC) are recommended. For example, a 24-month clinical trial on osteoarthritis patients utilized serum metabolomic profiling with Z-score standardization and Bonferroni correction (α=2.3×10⁻⁶) to analyze 21,952 metabolite ratios. This approach ensures robust identification of M2 and its enzymatic activity proxies . Cross-reference databases like MBROLE2 for functional annotation, which integrates pathways (KEGG, HMDB) and chemical properties .
Advanced Research Questions
Q. How do contradictory findings about Licofelone’s apoptotic effects in cancer models arise, and how can they be resolved?
Discrepancies in apoptotic outcomes (e.g., caspase-3 activation vs. no caspase-9 involvement in glioma cells) may stem from cell-type-specific signaling or metabolite stability. For example, Licofelone induced apoptosis in HT29 colon cancer cells via CD44v6-COX-LOX axis modulation but showed no cytotoxicity in C6 glioma cells below 150 µM. To address contradictions, employ multi-omics validation (transcriptomics/proteomics) and comparative studies across cell lines with standardized dosing .
Q. What experimental design considerations are critical for assessing M2’s anti-tumor efficacy in combination therapies?
Use factorial design to evaluate synergistic effects, as seen in pancreatic cancer models where Licofelone combined with DFMO (a polyamine inhibitor) outperformed monotherapies. Key variables include dosing schedules (e.g., staggered vs. concurrent administration) and endpoint selection (e.g., tumor incidence reduction, miRNA profiling). Incorporate metabolomic endpoints (e.g., arachidonic acid pathway intermediates) to mechanistically link efficacy to dual COX/LOX inhibition .
Q. How can researchers reconcile conflicting data on M2’s role in p53 activation pathways?
Licofelone was shown to stabilize wild-type p53 via allosteric disruption of p53-MDMX interactions in HCT116 cells but not in RKO cells with mutant p53 (33/37). To resolve such conflicts, validate findings using isogenic cell lines (e.g., CRISPR-edited p53 variants) and structural assays (e.g., pull-down assays or hydrogen-deuterium exchange mass spectrometry) .
Methodological Guidance
Q. What statistical frameworks are recommended for analyzing metabolomic data in M2 studies?
Adopt a platform-agnostic workflow as per Analytical and Bioanalytical Chemistry (2023):
- Biological replication : Include ≥3 replicates per group.
- QC normalization : Use pooled samples for batch correction.
- Hypothesis testing : Apply false discovery rate (FDR) adjustments for multi-omic datasets. For clinical data, use multivariable regression (adjusting for age, BMI, treatment) as in the 24-month osteoarthritis trial .
Q. How should researchers address challenges in characterizing M2’s novel metabolites?
Leverage MBROLE2’s expanded annotation system, which auto-converts chemical identifiers (e.g., InChIKey to PubChem CID) and links metabolites to pathways (e.g., Rhea enzyme databases). For structural elucidation, supplement LC-MS with NMR or ion mobility spectrometry .
Experimental Design Tables
Table 1: Key Parameters for Dual COX/LOX Inhibition Assays
Table 2: Metabolomic Data Quality Control Criteria
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
